1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)-
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Overview
Description
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the phenoxymethyl and propoxybenzyl groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The compound can also interact with DNA or RNA, disrupting their function and leading to cell death . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- can be compared with other similar benzimidazole derivatives, such as:
2-(phenoxymethyl)-1H-benzimidazole: This compound has similar structural features but lacks the propoxybenzyl group, which may affect its biological activity and applications.
1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole: This derivative has a methyl group instead of the propoxybenzyl group, leading to differences in its chemical and biological properties.
The uniqueness of 1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(phenoxymethyl)-1-[(4-propoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O2/c1-2-16-27-21-14-12-19(13-15-21)17-26-23-11-7-6-10-22(23)25-24(26)18-28-20-8-4-3-5-9-20/h3-15H,2,16-18H2,1H3 |
InChI Key |
JBQPOQYSDNXBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Origin of Product |
United States |
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